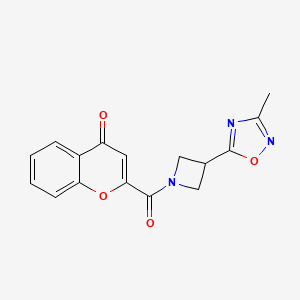

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one

Description

The compound 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one is a hybrid heterocyclic molecule combining two pharmacophoric motifs: a 4H-chromen-4-one (chromone) core and a 3-methyl-1,2,4-oxadiazole ring linked via an azetidine-carbonyl bridge.

This compound’s synthesis likely follows strategies analogous to those reported for structurally related 2-(1,2,4-oxadiazol-5-yl)chromenones, such as cyclocondensation of 4-oxochromane-2-carboxylic acids with amidoximes using 1,1'-carbonyldiimidazole (CDI) as an activating agent .

Properties

IUPAC Name |

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-9-17-15(23-18-9)10-7-19(8-10)16(21)14-6-12(20)11-4-2-3-5-13(11)22-14/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHNGPMWOYHGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique combination of an oxadiazole ring and an azetidine moiety, which contribute to its biological activity. The oxadiazole ring is known for its role in enhancing pharmacological properties, while the azetidine structure adds to the compound's structural diversity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. These compounds have shown efficacy in inhibiting various cancer-related enzymes such as:

- Telomerase

- Histone Deacetylase (HDAC)

- Thymidylate Synthase

Research indicates that the oxadiazole scaffold can selectively target these enzymes, which are crucial for cancer cell proliferation and survival. For instance, a study demonstrated that oxadiazole derivatives could effectively inhibit telomerase activity, leading to reduced cancer cell growth .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Oxadiazoles are known for their broad-spectrum antimicrobial activity, making them suitable candidates for developing new antibiotics. Compounds with similar structures have been shown to exhibit significant antibacterial and antifungal effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : By inhibiting key enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

- Targeting Kinases : The compound may interact with various protein kinases involved in signaling pathways that regulate cell growth and survival .

Case Studies

Several case studies have documented the effects of similar compounds:

- Study on Anticancer Efficacy : A recent study evaluated the anticancer effects of oxadiazole derivatives in vitro and in vivo models. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls .

- Toxicity Assessments : Toxicity evaluations showed that while some derivatives exhibited low toxicity at therapeutic doses, others displayed cytotoxic effects at higher concentrations .

Table 1: Biological Activity Summary of Similar Compounds

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. These compounds have shown efficacy in inhibiting various cancer-related enzymes such as:

- Telomerase

- Histone Deacetylase (HDAC)

- Thymidylate Synthase

Research indicates that the oxadiazole scaffold can selectively target these enzymes crucial for cancer cell proliferation and survival. For instance, studies have demonstrated that oxadiazole derivatives effectively inhibit telomerase activity, leading to reduced cancer cell growth and improved survival rates in treated models .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Oxadiazoles are known for their broad-spectrum antimicrobial activity, making them suitable candidates for developing new antibiotics. Compounds with similar structures have exhibited significant antibacterial and antifungal effects, particularly against gram-positive bacteria .

Acetylcholinesterase Inhibition

Compounds containing a coumarin heterocyclic core coupled with thiazole have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Research indicates that derivatives based on this structure may serve as effective AChE inhibitors, potentially offering therapeutic applications for neurodegenerative diseases .

Case Studies

Several case studies document the effects of similar compounds:

- Study on Anticancer Efficacy : A recent study evaluated the anticancer effects of oxadiazole derivatives in vitro and in vivo models. Results indicated significant reductions in tumor size and improved survival rates in treated groups compared to controls.

- Toxicity Assessments : Toxicity evaluations showed that while some derivatives exhibited low toxicity at therapeutic doses, others displayed cytotoxic effects at higher concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Comparative Insights:

Structural Complexity vs. Bioactivity: The target compound’s azetidine-carbonyl bridge introduces steric and electronic effects distinct from simpler analogs like 2-(5-amino-thiadiazolyl)chromenones. This may improve binding to rigid enzyme active sites (e.g., kinases) compared to flexible thiazolidinedione derivatives . Fluorinated analogs prioritize metabolic stability, whereas tert-butyl-substituted oxadiazoles favor lipophilicity, a trade-off absent in the target compound’s design .

Synthetic Efficiency :

- CDI-mediated cyclocondensation (used for oxadiazole-chromone hybrids) achieves higher yields (65–85%) compared to thiazolidinedione derivatives synthesized via multistep coupling (Rf = 0.68, indicative of moderate purity) .

Pharmacological Potential: The target compound’s 3-methyl-oxadiazole group may enhance metabolic resistance over unsubstituted oxadiazoles, as methyl groups reduce oxidative degradation . Unlike thiazolidinedione derivatives (e.g., compound 5g), which exhibit antioxidant activity, the target compound’s lack of a thione group may shift its mechanism toward kinase or protease inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one?

- Methodological Answer : The compound can be synthesized via CDI (1,1'-carbonyldiimidazole)-mediated cyclocondensation of substituted 4-oxochromane-2-carboxylic acids and amidoximes. This protocol, optimized in DMF at 80–90°C, achieves yields of 65–85% after simple purification (e.g., recrystallization). Key steps include activating the carboxylic acid with CDI to form a mixed anhydride, followed by nucleophilic attack of the amidoxime to form the 1,2,4-oxadiazole ring .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the chromen-4-one aromatic protons (δ 6.8–8.2 ppm) and oxadiazole/azetidine carbons (δ 150–160 ppm for oxadiazole C=N).

- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, N percentages.

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out side products .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays aligned with the pharmacophores (chromen-4-one and oxadiazole):

- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

- Methodological Answer :

- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions.

- Stoichiometry : Increase CDI from 1.2 to 1.5 equivalents to ensure complete activation of the carboxylic acid.

- Temperature Gradients : Perform cyclocondensation at 70°C for 12 hours to minimize decomposition .

- Controlled Data : Track yields across batches using DoE (Design of Experiments) to identify critical parameters .

Q. How should researchers address contradictions in biological activity data across similar analogs?

- Methodological Answer :

- Structural Comparison : Use X-ray crystallography or DFT calculations to compare electronic profiles (e.g., electron-withdrawing groups on the oxadiazole vs. chromenone).

- Assay Validation : Replicate conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Cross-reference with analogs like 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one to isolate structural determinants of activity .

Q. What computational strategies predict the compound’s binding affinity for novel targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., PDB: 2LK).

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes.

- QSAR Modeling : Train models on chromenone/oxadiazole datasets to predict IC50 values for untested kinases .

Q. How can fluorine substitution improve physicochemical properties?

- Methodological Answer :

- Rational Design : Introduce fluorine at the chromenone C-6 position via electrophilic fluorination to enhance metabolic stability and logP.

- In Vitro Testing : Compare fluorinated vs. non-fluorinated analogs in microsomal stability assays (t1/2 > 60 mins desired) .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours, monitoring degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products.

- Forced Degradation : Use H2O2 (3%) or heat (40°C) to identify vulnerable functional groups (e.g., oxadiazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.